molecular formula C31H23N3O6S2 B2670143 methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 477486-78-5

methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2670143
CAS No.: 477486-78-5
M. Wt: 597.66
InChI Key: ZCDKJJGDHIONIM-UHFFFAOYSA-N
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Description

Methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a unique structure combining thiophene, pyridine, and carbamoyl groups

Properties

IUPAC Name

methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O6S2/c1-39-30(37)26-22(16-24(41-26)18-10-5-3-6-11-18)33-28(35)20-14-9-15-21(32-20)29(36)34-23-17-25(19-12-7-4-8-13-19)42-27(23)31(38)40-2/h3-17H,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDKJJGDHIONIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(SC(=C4)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 420.54 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate exhibit promising antitumor properties. For example, a related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells .

Inhibition of Angiogenesis

The compound's structural features suggest potential inhibitory effects on angiogenesis, particularly through the vascular endothelial growth factor receptor (VEGFR). Compounds with similar structures have been shown to inhibit VEGFR signaling pathways, which are crucial for tumor vascularization .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methodologies, including Suzuki-Miyaura cross-coupling reactions. This allows for the generation of a library of derivatives that can be screened for biological activity .

Case Study 1: Antitumor Efficacy in TNBC

A study evaluated the effects of this compound derivatives on cell viability using the sulforhodamine B assay. The most promising derivative showed a GI50 concentration of 13 μM against MDA-MB-231 cells, significantly reducing cell proliferation and altering the cell cycle profile .

Case Study 2: In Vivo Tumor Growth Inhibition

In an in ovo chick chorioallantoic membrane (CAM) model, the same derivative was observed to reduce tumor size significantly, indicating its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable target for further research and development .

Biological Activity

Methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aromatic rings, which are integral to the structure of the compound.

Synthetic Route Overview

StepReaction TypeKey ReagentsOutcome
1CouplingBoronic acids, palladium catalystFormation of thiophene derivatives
2CarbamoylationIsocyanatesIntroduction of carbamoyl groups
3EsterificationAlcoholsFormation of methyl esters

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in various cell lines. For instance, it demonstrated a significant reduction in IL-6 and TNF-alpha levels in lipopolysaccharide (LPS) stimulated macrophages.

Anticancer Activity

Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

The proposed mechanism involves binding to specific molecular targets such as enzymes and receptors involved in inflammatory pathways and cancer progression. These interactions lead to altered signaling cascades that promote apoptosis in cancer cells while inhibiting inflammatory responses.

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on RAW 264.7 macrophages demonstrated that treatment with the compound significantly decreased nitric oxide production by inhibiting iNOS expression.
    • Method : Cells were treated with varying concentrations of the compound followed by LPS stimulation.
    • Results : A dose-dependent reduction in NO levels was observed, confirming its potential as an anti-inflammatory agent.
  • Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, the compound induced cell cycle arrest at the G1 phase and increased apoptotic markers.
    • Method : MCF-7 cells were exposed to different concentrations for 48 hours.
    • Results : Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating enhanced apoptosis.

Q & A

Q. What synthetic strategies are recommended for preparing methyl 3-(6-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}pyridine-2-amido)-5-phenylthiophene-2-carboxylate?

Methodological Answer: The compound’s synthesis likely involves multi-step coupling reactions, leveraging established thiophene and pyridine carboxylate chemistry. Key steps include:

  • Gewald reaction for thiophene ring formation (e.g., 2-amino-thiophene-3-carboxylate intermediates as in and ).
  • Amide coupling (e.g., using carbodiimide reagents) to link pyridine-2-amido and thiophene-carbamoyl groups.
  • Esterification with methanol to introduce methoxycarbonyl groups (analogous to methods in and ).
    Purification typically employs column chromatography (silica gel) and recrystallization. Validate intermediates via TLC and melting point analysis .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: A multi-spectral approach is critical:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry of thiophene substituents and amide linkages (e.g., compare with data in , Table II).
  • IR : Validate carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N–H (~3300 cm1^{-1}).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion and fragmentation patterns.
    Cross-reference spectral data with structurally similar compounds (e.g., phenylthiophene derivatives in ) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design principles apply to optimizing reaction yields for multi-step syntheses of this compound?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for amide coupling ().
  • Catalyst optimization : Screen Pd catalysts for cross-coupling steps (if applicable) or evaluate coupling reagent efficiency (e.g., HATU vs. EDCI).
  • Temperature control : Low temperatures (-10°C to 0°C) for sensitive intermediates (e.g., hydrazonoyl chlorides in ).
    Leverage flow chemistry () for continuous processing of unstable intermediates (e.g., diazo compounds). Quantify yields via HPLC (≥98% purity as in ) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Address discrepancies using:

  • 2D NMR (e.g., HSQC, HMBC) to assign overlapping proton environments (e.g., distinguishing thiophene vs. pyridine protons).
  • X-ray crystallography for unambiguous confirmation of regiochemistry (if crystals are obtainable).
  • Computational validation : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
    For example, highlights PubChem’s computed data for related structures, which can guide assignments .

Q. What computational modeling approaches are suitable for predicting this compound’s bioactivity?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Parameterize force fields for thiophene and pyridine moieties.
  • QSAR modeling : Train models using bioactivity data from structurally related compounds (e.g., phenylthiourea derivatives in ).
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity.
    Cross-validate predictions with in vitro assays (e.g., enzyme inhibition in ) .

Q. How should researchers design biological activity assays for this compound?

Methodological Answer:

  • In vitro screening : Prioritize targets based on structural analogs (e.g., thiophene-carboxamides in ). Use kinase inhibition or antimicrobial assays.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, monitoring IC50_{50} values. Include positive controls (e.g., staurosporine for kinases).
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to rule off-target effects.
    Reference protocols from and , which detail bioactivity testing for similar heterocycles .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility testing : Perform parallel experiments in DMSO, methanol, and hexane (0.1–10 mg/mL).
  • Hansen solubility parameters : Calculate HSPs (δD_D, δP_P, δH_H) to rationalize discrepancies.
  • Co-solvent systems : Explore DMSO/water gradients () for formulations.
    Document batch-to-batch variability in ester hydrolysis () as a potential confounding factor .

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